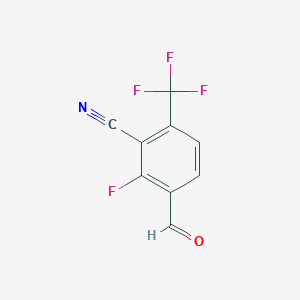
2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C9H3F4NO It is a derivative of benzonitrile, characterized by the presence of fluoro, formyl, and trifluoromethyl groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Formylation: Introduction of a formyl group (-CHO) to the benzene ring.
Trifluoromethylation: Introduction of a trifluoromethyl group (-CF3) to the benzene ring.
Cyanation: Introduction of a cyano group (-CN) to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The fluoro, formyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: A wide range of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the development of new drugs due to its unique chemical properties.
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Agriculture: Potential use in the development of new agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets. The formyl group can participate in various chemical reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but lacks the formyl group.
3-Fluoro-2-formylbenzonitrile: Similar structure but lacks the trifluoromethyl group.
2-Fluoro-3-formylbenzonitrile: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile is unique due to the combination of fluoro, formyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H3F4NO |
|---|---|
Peso molecular |
217.12 g/mol |
Nombre IUPAC |
2-fluoro-3-formyl-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H3F4NO/c10-8-5(4-15)1-2-7(6(8)3-14)9(11,12)13/h1-2,4H |
Clave InChI |
NWYOVYFKIBZCCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C=O)F)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















